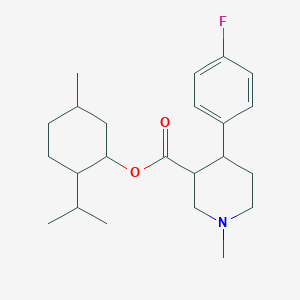
Quinoline, 3-(2-methoxy-3-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 3-(2-methoxy-3-pyridinyl)- is a heterocyclic aromatic organic compound It is a derivative of quinoline, which is known for its nitrogen-containing fused ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 3-(2-methoxy-3-pyridinyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine and quinoline derivatives, followed by cyclization and functional group modifications. For instance, the reaction of 2-methoxy-3-pyridinecarboxaldehyde with aniline derivatives under acidic conditions can yield the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
化学反应分析
Types of Reactions
Quinoline, 3-(2-methoxy-3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline ring or the pyridine moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide or nitration with nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-3-carboxylic acid derivatives, while reduction can produce quinoline-3-amine derivatives .
科学研究应用
Quinoline, 3-(2-methoxy-3-pyridinyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and advanced materials.
作用机制
The mechanism of action of Quinoline, 3-(2-methoxy-3-pyridinyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Isoquinoline: A structural isomer with the nitrogen atom in a different position.
Quinolone: Contains a carbonyl group at the 4-position, giving it distinct chemical properties.
Uniqueness
Quinoline, 3-(2-methoxy-3-pyridinyl)- is unique due to the presence of both quinoline and pyridine moieties, which confer specific electronic and steric properties. This dual functionality enhances its versatility in chemical reactions and potential biological activities .
属性
CAS 编号 |
612845-50-8 |
|---|---|
分子式 |
C15H12N2O |
分子量 |
236.27 g/mol |
IUPAC 名称 |
3-(2-methoxypyridin-3-yl)quinoline |
InChI |
InChI=1S/C15H12N2O/c1-18-15-13(6-4-8-16-15)12-9-11-5-2-3-7-14(11)17-10-12/h2-10H,1H3 |
InChI 键 |
NFWJQAXMHLXNLE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC=N1)C2=CC3=CC=CC=C3N=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B12593973.png)
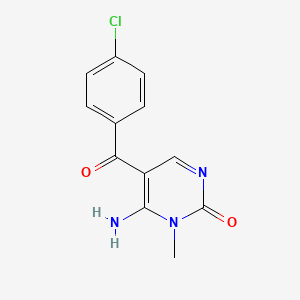
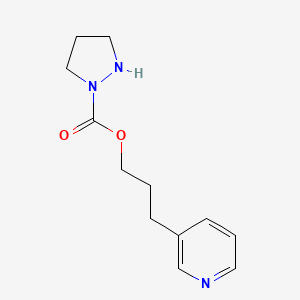

![1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(octyloxy)benzene](/img/structure/B12594009.png)
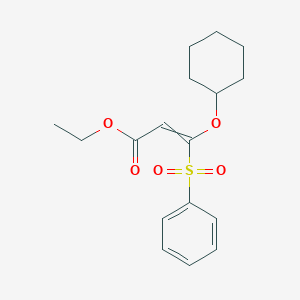
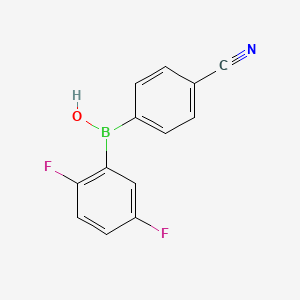
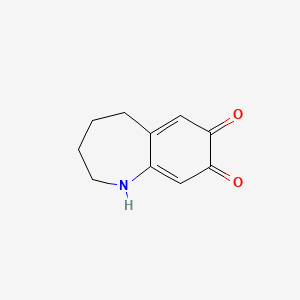
![Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethenyl phosphate](/img/structure/B12594032.png)
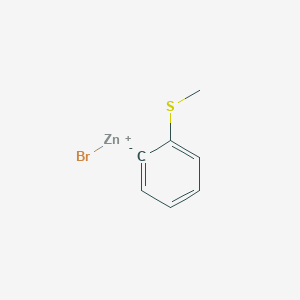
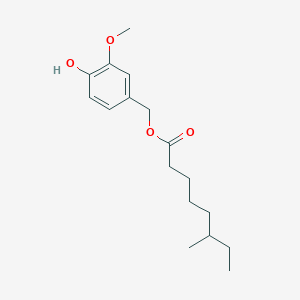
![3-(4-{(1E)-N-[(1S)-1-Phenylethyl]ethanimidoyl}phenoxy)propan-1-ol](/img/structure/B12594044.png)
